molecular formula C8H8FNO3 B3046539 Methyl 3-fluoro-5-methoxypicolinate CAS No. 1256787-03-7

Methyl 3-fluoro-5-methoxypicolinate

Cat. No.: B3046539
CAS No.: 1256787-03-7
M. Wt: 185.15
InChI Key: KFHHZVJVEHZJFK-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8FNO3 It is a derivative of picolinic acid, where the hydrogen atoms at the 3rd and 5th positions of the pyridine ring are substituted with a fluorine atom and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-methoxypicolinate typically involves the fluorination and methoxylation of picolinic acid derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves a multistep synthesis starting with a Friedel-Crafts acylation, followed by conversion from the acyl group to an alkane, and finally nitration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Methyl 3-fluoro-5-methoxypicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-methoxypicolinate involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity to biological targets. This can lead to alterations in molecular pathways, potentially resulting in desired biological effects such as antibacterial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-fluoro-5-methoxypicolinate include other fluorinated picolinic acid derivatives and methoxylated pyridine compounds. Examples include:

  • Methyl 3-chloro-5-methoxypicolinate
  • Methyl 3-fluoro-5-hydroxypicolinate
  • Methyl 3-fluoro-5-methylpicolinate

Uniqueness

This compound is unique due to the specific combination of a fluorine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-fluoro-5-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHHZVJVEHZJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729283
Record name Methyl 3-fluoro-5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256787-03-7
Record name Methyl 3-fluoro-5-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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